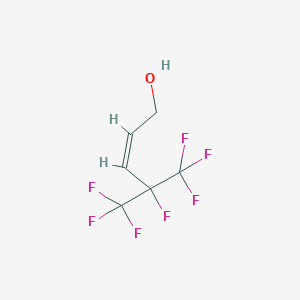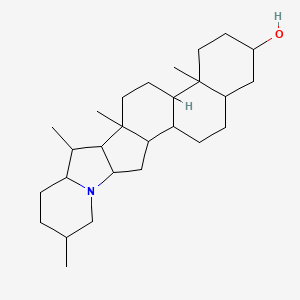
Chlorprothixene Sulfoxide Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorprothixene Sulfoxide Oxalate is a derivative of Chlorprothixene, a typical antipsychotic drug belonging to the thioxanthene class. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chlorprothixene Sulfoxide Oxalate involves the oxidation of Chlorprothixene. The reaction typically employs oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to yield the sulfoxide derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Chlorprothixene Sulfoxide Oxalate undergoes various chemical reactions, including:
Oxidation: Conversion of Chlorprothixene to its sulfoxide form.
Reduction: Potential reduction back to Chlorprothixene under specific conditions.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed
The primary product of these reactions is this compound. Other potential products include various substituted derivatives depending on the reaction conditions .
Scientific Research Applications
Chlorprothixene Sulfoxide Oxalate is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
Chlorprothixene Sulfoxide Oxalate exerts its effects by interacting with various molecular targets, including:
Dopamine Receptors: Blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain.
Serotonin Receptors: Inhibits 5-HT2 receptors.
Muscarinic Acetylcholine Receptors: Exhibits anticholinergic effects.
Histamine H1 Receptors: Causes sedation and anxiolysis.
These interactions lead to the modulation of neurotransmitter pathways, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparison with Similar Compounds
Chlorprothixene Sulfoxide Oxalate is unique compared to other thioxanthene derivatives due to its specific sulfoxide functional group. Similar compounds include:
Chlorprothixene: The parent compound, used as an antipsychotic.
Clopenthixol: A more potent thioxanthene derivative.
Thiothixene: Another thioxanthene with similar pharmacological properties.
Flupenthixol: Known for its higher potency and longer duration of action.
These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications .
Properties
Molecular Formula |
C20H20ClNO5S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
(3Z)-3-(2-chloro-10-oxothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H18ClNOS.C2H2O4/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)22(21)18-10-9-13(19)12-16(14)18;3-1(4)2(5)6/h3-4,6-10,12H,5,11H2,1-2H3;(H,3,4)(H,5,6)/b14-7-; |
InChI Key |
RRROSNAAFDJLGC-KIUKIJHYSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)

![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)


![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)


![2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
![[dimethylamino-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)methylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B13709315.png)

![1-Chloronaphtho[1,2-d]isoxazole](/img/structure/B13709324.png)


